molecular formula C17H22ClN3O2S B12500978 4-hydroxy-N-{1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl}pyrrolidine-2-carboxamide hydrochloride

4-hydroxy-N-{1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl}pyrrolidine-2-carboxamide hydrochloride

Cat. No.: B12500978
M. Wt: 367.9 g/mol
InChI Key: GVZLAESMLXHEDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,4R)-4-Hydroxy-N-((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)pyrrolidine-2-carboxamide hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrrolidine ring, a hydroxy group, and a thiazole moiety. Its distinct chemical properties make it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-4-Hydroxy-N-((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)pyrrolidine-2-carboxamide hydrochloride typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the hydroxy group, and the attachment of the thiazole moiety. Common synthetic routes may include:

    Formation of the Pyrrolidine Ring: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Hydroxy Group: This can be achieved through selective hydroxylation reactions using reagents such as osmium tetroxide or hydrogen peroxide.

    Attachment of the Thiazole Moiety: This step may involve the coupling of a thiazole derivative with the pyrrolidine intermediate using coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-4-Hydroxy-N-((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)pyrrolidine-2-carboxamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC or Jones reagent.

    Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The thiazole moiety can undergo substitution reactions with nucleophiles or electrophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides)

Major Products Formed

    Oxidation: Formation of carbonyl derivatives

    Reduction: Regeneration of hydroxy derivatives

    Substitution: Formation of substituted thiazole derivatives

Scientific Research Applications

(2S,4R)-4-Hydroxy-N-((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)pyrrolidine-2-carboxamide hydrochloride has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Biological Research: It is used as a tool compound to study various biological pathways and molecular interactions.

    Pharmaceutical Development: It serves as a lead compound for the development of new drugs targeting specific diseases.

    Industrial Applications: It is explored for its potential use in the synthesis of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of (2S,4R)-4-Hydroxy-N-((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)pyrrolidine-2-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. It may act by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in disease pathways.

    Interacting with Receptors: Modulating receptor activity to produce therapeutic effects.

    Affecting Cellular Pathways: Influencing cellular signaling pathways to alter disease progression.

Comparison with Similar Compounds

Similar Compounds

  • (2S,4R)-4-Hydroxy-N-((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)pyrrolidine-2-carboxamide
  • (2S,4R)-4-Hydroxy-N-((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)pyrrolidine-2-carboxamide acetate
  • (2S,4R)-4-Hydroxy-N-((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)pyrrolidine-2-carboxamide sulfate

Uniqueness

The uniqueness of (2S,4R)-4-Hydroxy-N-((S)-1-(4-(4-methylthiazol-5-yl)phenyl)ethyl)pyrrolidine-2-carboxamide hydrochloride lies in its specific chemical structure, which imparts distinct biological and chemical properties

Properties

Molecular Formula

C17H22ClN3O2S

Molecular Weight

367.9 g/mol

IUPAC Name

4-hydroxy-N-[1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide;hydrochloride

InChI

InChI=1S/C17H21N3O2S.ClH/c1-10(20-17(22)15-7-14(21)8-18-15)12-3-5-13(6-4-12)16-11(2)19-9-23-16;/h3-6,9-10,14-15,18,21H,7-8H2,1-2H3,(H,20,22);1H

InChI Key

GVZLAESMLXHEDD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3)O.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.